molecular formula C19H16O6 B6543744 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 302902-29-0

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B6543744
CAS RN: 302902-29-0
M. Wt: 340.3 g/mol
InChI Key: RKWVYCJYLSFJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as 3-MPCA, is a synthetic compound derived from natural substances found in the plant family Rutaceae. It is an acetylated derivative of the phenolic compound 2-methoxyphenol, which is found in citrus fruits and other plants. 3-MPCA has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. This article will discuss the synthesis method of 3-MPCA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. For example, it has been found to possess antioxidant and anti-inflammatory properties, and has been studied as a potential treatment for conditions such as cancer, diabetes, and Alzheimer’s disease. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, and for its potential to act as an insect repellent.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to be relatively non-toxic, which makes it a safe compound to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short shelf life, and is sensitive to light and heat. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are a number of potential future directions for research involving 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate. For example, further research could be conducted to better understand its mechanism of action, and to determine the potential therapeutic applications of this compound. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound, and to develop better methods for its storage and use in laboratory experiments. Finally, further research could be conducted to explore the potential of this compound as an insect repellent, and to determine its potential for use in agricultural applications.

Synthesis Methods

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized from 2-methoxyphenol through a reaction with acetic anhydride. In this reaction, the acetic anhydride acts as a catalyst, converting 2-methoxyphenol into this compound. The reaction is typically performed in an inert atmosphere, such as nitrogen, at a temperature of 40-50 °C.

properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11-19(25-16-7-5-4-6-15(16)22-3)18(21)14-9-8-13(24-12(2)20)10-17(14)23-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWVYCJYLSFJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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